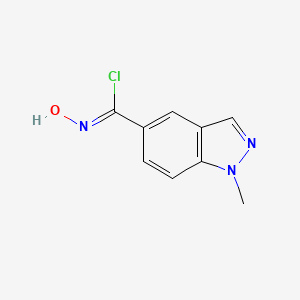
N-Hydroxy-1-methyl-1H-indazole-5-carbimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Hydroxy-1-methyl-1H-indazole-5-carbimidoyl chloride” is a heterocyclic compound known for its diverse applications in scientific experiments . It has a molecular weight of 209.63 g/mol . The IUPAC name for this compound is 5-(chloro(nitroso)methyl)-1-methyl-1H-indazole .
Synthesis Analysis
The synthesis of indazoles, including N-Hydroxy-1-methyl-1H-indazole-5-carbimidoyl chloride, has been the subject of recent research . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8ClN3O/c1-13-8-3-2-6(9(10)12-14)4-7(8)5-11-13/h2-5,9H,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 209.63 g/mol . Its linear formula is C9H8CLN3O .Scientific Research Applications
Synthesis and Chemical Transformations
Indazole derivatives are pivotal in synthetic chemistry, serving as precursors or intermediates in the synthesis of complex molecules. For instance, the work by El’chaninov et al. (2018) illustrates the synthesis and transformations of indazole derivatives, highlighting the versatility of these compounds in generating diverse molecular structures with potential biological activities (El’chaninov et al., 2018). Such chemical transformations are fundamental in the development of new pharmaceuticals and materials.
Biological Activity and Drug Design
Indazole derivatives have been identified as potent inhibitors of specific enzymes, indicating their potential in therapeutic applications. For example, Tzvetkov et al. (2014) discovered indazole and indole-carboxamides as highly potent and selective inhibitors of monoamine oxidase B (MAO-B), suggesting their utility in treating neurological disorders (Tzvetkov et al., 2014). This research underscores the importance of indazole derivatives in drug discovery, particularly for diseases requiring selective inhibition of molecular targets.
Novel Synthetic Approaches
Innovative synthetic methods for indazole derivatives enhance the accessibility of these compounds for further research. The preparation of indazoles via metal-free intramolecular electrophilic amination of 2-aminophenyl ketoximes, as reported by Counceller et al. (2012), demonstrates a novel approach to constructing the indazole scaffold, which could be applied to synthesize N-Hydroxy-1-methyl-1H-indazole-5-carbimidoyl chloride and its derivatives (Counceller et al., 2012).
Antioxidative Properties
Indazole compounds have also been studied for their antioxidative properties, contributing to neuroprotection and the management of oxidative stress-related conditions. Xiao-feng et al. (2016) explored the neuroprotective role of 6-hydroxy-1H-indazole in a mouse model of Parkinson's disease, indicating the potential of indazole derivatives in protecting dopaminergic neurons and alleviating symptoms of neurodegenerative diseases (Xiao-feng et al., 2016).
properties
IUPAC Name |
(5Z)-N-hydroxy-1-methylindazole-5-carboximidoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c1-13-8-3-2-6(9(10)12-14)4-7(8)5-11-13/h2-5,14H,1H3/b12-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUMZZDLXWZMIO-XFXZXTDPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=NO)Cl)C=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)/C(=N/O)/Cl)C=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxy-1-methyl-1H-indazole-5-carbimidoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

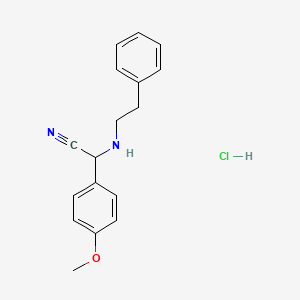
![6-[4-(Trifluoromethoxy)phenyl]pyrazine-2-carboxylic Acid](/img/structure/B1460133.png)
![4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoic acid](/img/structure/B1460135.png)
![5-Butyl-4,8-dimethyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-5-ium tetrafluoroborate](/img/structure/B1460137.png)

![(2R)-1-{[1-(4-chlorophenyl)propan-2-yl]amino}propan-2-ol hydrochloride](/img/structure/B1460140.png)
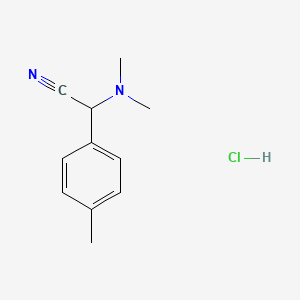

![6-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoic acid](/img/structure/B1460147.png)
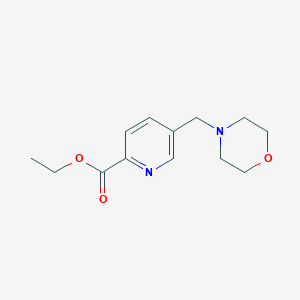
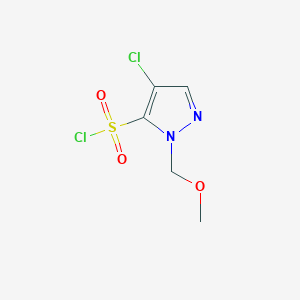
![6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine hydrochloride](/img/structure/B1460151.png)
![4-chloro-N-[3-(pyrrolidin-1-yl)propyl]pyridine-2-carboxamide hydrochloride](/img/structure/B1460153.png)
![Tert-butyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxylate](/img/structure/B1460155.png)